molecular formula C18H14N4O2S B2942365 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034322-18-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Katalognummer B2942365
CAS-Nummer: 2034322-18-2
Molekulargewicht: 350.4
InChI-Schlüssel: FYARDPQOJAGSNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide, also known as BIM-1, is a novel small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. BIM-1 has been shown to have a high affinity for the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including those related to the chemical structure of interest, have been synthesized and investigated for their gelation behavior. These compounds have shown gelation behavior towards ethanol/water and methanol/water mixtures, displaying good stability and low minimum gelator concentrations. The research highlights the role of methyl functionality and S⋯O interactions in influencing gelation behavior, elucidated through crystal engineering approaches (Yadav & Ballabh, 2020).

Cardiovascular Research

A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, akin to the chemical structure , has shown potential in cardiovascular research. Compounds in this category exhibited potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents, indicating their potential as novel selective class III electrophysiological activity agents (Morgan et al., 1990).

Antitumor and Antifibrotic Applications

Derivatives of the compound of interest have been identified as potent inhibitors of the TNF-alpha Converting Enzyme (TACE), showing exceptional selectivity over a wide panel of MMP and ADAM proteases. These optimized examples demonstrated potent suppression of LPS-induced TNF-alpha in human whole blood and were found to be orally bioavailable, highlighting their potential as novel therapeutic agents for inflammation and possibly cancer (Ott et al., 2008).

Antihypertensive Effects

Research into nonpeptide angiotensin II receptor antagonists, including compounds with a similar structure to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide, has led to the discovery of potent, orally active antihypertensive agents. These compounds, by differing in their chemical structure, have shown significant antihypertensive effects upon oral administration (Carini et al., 1991).

Corrosion Inhibition

Benzimidazole derivatives, related to the compound , have been studied for their corrosion inhibitive action on N80 steel in hydrochloric acid solution. These studies found that the derivatives effectively increase the inhibition efficiency, showcasing their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARDPQOJAGSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.